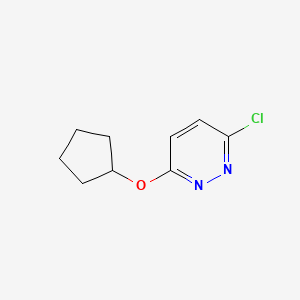![molecular formula C11H18O2 B13989037 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
The synthesis of 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a diol can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one can be compared with other similar compounds, such as:
2-Oxaspiro[4.5]decan-8-one: This compound has a similar spirocyclic structure but lacks the dimethyl substitution, leading to different chemical properties and reactivity.
8-(1,1-Dimethylethyl)-1-oxaspiro[4.5]decan-2-one: This compound features a tert-butyl group, which significantly alters its steric and electronic properties.
1,4-Dioxaspiro[4.5]decan-8-one: This compound contains an additional oxygen atom in the spirocyclic ring, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1,1-dimethyl-2-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)11(7-8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
Clave InChI |
FTDGFVRODVZCFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC(=O)CC2)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


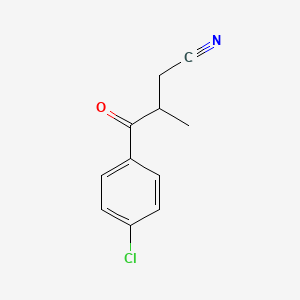
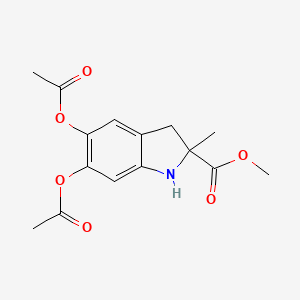
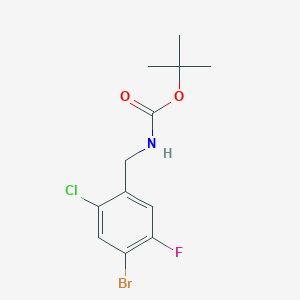
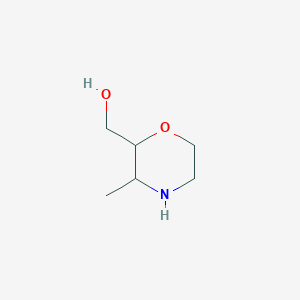
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
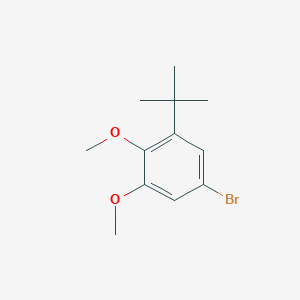

![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
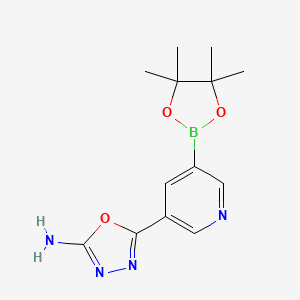
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
